JAK1/JAK2 Equipotency vs. Tofacitinib: A Functionally Distinct Selectivity Profile Within the JAK Family
The target compound exhibits near-equipotent inhibition of JAK1 and JAK2 (JAK1 IC₅₀ = 20 nM in human TF1 cells; JAK2 IC₅₀ = 30 nM in enzymatic TR-FRET assay at 1 µM ATP), yielding a JAK2/JAK1 IC₅₀ ratio of 1.5 [1]. In contrast, tofacitinib displays a JAK2-biased profile with JAK1 IC₅₀ = 112 nM and JAK2 IC₅₀ = 20 nM (cell-free assays), corresponding to a JAK2/JAK1 ratio of 0.18—an approximately 8.3-fold difference in relative JAK1 vs. JAK2 preference between the two compounds . This divergence in JAK1 engagement has functional consequences, as JAK1 is the obligate signaling partner for multiple pro-inflammatory cytokines (IL-6, IFN-γ, IL-2 family) [2].
| Evidence Dimension | JAK1 and JAK2 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | JAK1 IC₅₀ = 20 nM (TF1 cell-based assay); JAK2 IC₅₀ = 30 nM (TR-FRET, 1 µM ATP); JAK2/JAK1 ratio = 1.5 |
| Comparator Or Baseline | Tofacitinib: JAK1 IC₅₀ = 112 nM; JAK2 IC₅₀ = 20 nM; JAK2/JAK1 ratio = 0.18 |
| Quantified Difference | ~5.6-fold higher JAK1 potency for target compound (20 vs. 112 nM); ~8.3-fold difference in JAK2/JAK1 selectivity ratio (1.5 vs. 0.18) |
| Conditions | Target compound JAK1: cell-based assay in human TF1 cells measuring IL-6-dependent STAT3 phosphorylation; JAK2: enzymatic TR-FRET, 1 µM ATP. Tofacitinib: cell-free kinase assays (standard conditions from published literature). |
Why This Matters
For experiments requiring balanced JAK1/JAK2 inhibition without JAK1 under-dosing—relevant to IL-6 and IFN-γ signaling blockade—this compound offers a quantitatively distinct pharmacological tool vs. the JAK2-biased tofacitinib.
- [1] BindingDB. BDBM50426737 (CHEMBL2322137). JAK1 IC₅₀ = 20 nM (human TF1 cells, IL-6-dependent STAT3 phosphorylation); JAK2 IC₅₀ = 30 nM (TR-FRET, 1 µM ATP). Abbott Bioresearch Center, curated by ChEMBL. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50426737 View Source
- [2] Schwartz, D. M.; Kanno, Y.; Villarino, A.; Ward, M.; Gadina, M.; O'Shea, J. J. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nat. Rev. Drug Discov. 2017, 16 (12), 843–862. https://doi.org/10.1038/nrd.2017.201 View Source
